molecular formula C18H19N5O4 B2999899 3,5-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1004637-85-7

3,5-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2999899
CAS No.: 1004637-85-7
M. Wt: 369.381
InChI Key: LFGMXXPSUGKTRC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant activity due to their cyclooxygenase inhibition, suggesting potential applications in drug development for treating pain and inflammation (Abu‐Hashem, Al-Hussain, Zaki, 2020).
  • Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclics, highlighting their insecticidal and antibacterial potential. This research underscores the versatility of such compounds in developing new pesticides and antimicrobial agents (Deohate, Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents

  • Pyrazolopyrimidines derivatives have been synthesized and shown to act as anticancer and anti-5-lipoxygenase agents, indicating a potential application in cancer therapy and as anti-inflammatory drugs (Rahmouni et al., 2016).

Antidopaminergic Properties

  • Research on benzamide derivatives with substitutions has explored their antidopaminergic properties, offering insights into the development of antipsychotic medications. Such studies can inform the synthesis of novel drugs with improved efficacy and reduced side effects for treating psychiatric disorders (Högberg et al., 1990).

Antitumor Activity and Molecular Docking

  • Investigations into novel pyrimidiopyrazole derivatives have revealed their antitumor activity, complemented by molecular docking and DFT studies to understand their interaction with cancer targets. Such research is crucial for the design of targeted cancer therapies (Fahim, Elshikh, Darwish, 2019).

Antibacterial Agents

  • The design, synthesis, and QSAR studies of novel antibacterial agents based on benzothiazolyl substituted pyrazol-5-ones illustrate the ongoing efforts to combat bacterial infections through chemical innovation (Palkar et al., 2017).

Properties

IUPAC Name

3,5-dimethoxy-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-10-6-16(24)21-18(19-10)23-15(5-11(2)22-23)20-17(25)12-7-13(26-3)9-14(8-12)27-4/h5-9H,1-4H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGMXXPSUGKTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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